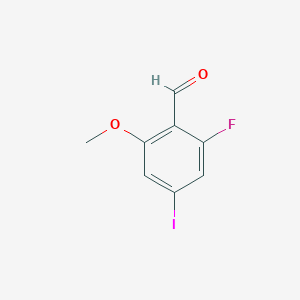

2-Fluoro-4-iodo-6-methoxybenzaldehyde

Description

2-Fluoro-4-iodo-6-methoxybenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₈H₆FIO₂ and a molecular weight of 296.04 g/mol. The compound features a benzaldehyde core substituted with fluorine (at position 2), iodine (at position 4), and methoxy (at position 6) groups. These substituents impart distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the iodine atom’s role as a directing group .

Properties

IUPAC Name |

2-fluoro-4-iodo-6-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKLWQVRRXSUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)I)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-6-methoxybenzaldehyde typically involves the iodination of 2-Fluoro-4-methoxybenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

Substitution: Formation of 2-Fluoro-4-substituted-6-methoxybenzaldehyde derivatives.

Oxidation: Formation of 2-Fluoro-4-iodo-6-methoxybenzoic acid.

Reduction: Formation of 2-Fluoro-4-iodo-6-methoxybenzyl alcohol.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-iodo-6-methoxybenzaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it suitable for various synthetic transformations:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of novel therapeutic agents. Its reactivity allows for the introduction of diverse functional groups through nucleophilic substitutions and electrophilic additions, which are critical in pharmaceutical chemistry .

- Formation of Heterocycles : It can be employed to synthesize fluorine-containing heterocycles, which are prevalent in drug discovery due to their biological activity. For instance, it can be used to prepare imidazole derivatives that exhibit antimicrobial properties .

Biological Applications

The compound is also explored for its biological applications:

- Enzyme-Catalyzed Reactions : It acts as a probe in biochemical assays to study enzyme mechanisms. The presence of electron-withdrawing groups (fluorine and iodine) enhances its interaction with enzymes, making it a valuable tool for mechanistic studies in biochemistry.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show promising antimicrobial activity against various pathogens. This potential makes it a candidate for developing new antimicrobial agents .

Materials Science

In industry, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties:

- Functional Polymers : Its derivatives can be integrated into polymer matrices to enhance material properties such as thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of related compounds derived from this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications on the benzaldehyde structure can enhance biological activity .

Case Study 2: Synthesis of Imidazole Derivatives

Research demonstrated the utility of this compound in synthesizing fluorine-containing imidazole derivatives. These compounds exhibited notable biological activities, including antimicrobial properties, highlighting the importance of halogen substituents in enhancing pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-methoxybenzaldehyde is primarily based on its reactivity due to the presence of electron-withdrawing and electron-donating groups. The fluorine and iodine atoms influence the electron density on the benzaldehyde ring, making it susceptible to nucleophilic and electrophilic attacks. This reactivity is exploited in various synthetic transformations and biochemical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-2-fluoro-6-methoxybenzaldehyde

- Molecular Formula : C₈H₆ClFO₂

- Molecular Weight : 188.58 g/mol

- Key Differences: Substituents: Replaces iodine with chlorine at position 3. Reactivity: Chlorine is less polarizable than iodine, reducing its efficacy in cross-coupling reactions.

| Property | 2-Fluoro-4-iodo-6-methoxybenzaldehyde | 4-Chloro-2-fluoro-6-methoxybenzaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 296.04 | 188.58 |

| Halogen Substituent | Iodine (C-I bond) | Chlorine (C-Cl bond) |

| Boiling Point | Higher (due to iodine’s polarizability) | Lower |

| Reactivity in Cross-Coupling | High (iodine acts as a leaving group) | Moderate |

2-Hydroxy-4-methoxybenzaldehyde

- Molecular Formula : C₈H₈O₃

- Molecular Weight : 152.15 g/mol

- Key Differences: Substituents: Replaces fluorine and iodine with hydroxyl (-OH) at position 2. Acidity: The hydroxyl group increases acidity (pKa ~8–10) compared to the fluorine-substituted analog.

4-((2-Fluorophenoxy)methyl)benzaldehyde

- Molecular Formula : C₁₄H₁₁FO₂

- Molecular Weight : 230.24 g/mol

- Key Differences: Structure: Features a fluorophenoxy-methyl group instead of direct halogen substitution on the aromatic ring. Electronic Effects: The ether linkage reduces electron-withdrawing effects compared to direct fluorine substitution, altering reactivity in nucleophilic aromatic substitution .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Effects :

- Fluorine and iodine in this compound enhance the electrophilicity of the aldehyde group, facilitating condensation reactions (e.g., with amines to form imines or benzimidazoles) .

- Methoxy groups (electron-donating) counteract the electron-withdrawing effects of halogens, modulating solubility in polar solvents .

Biological Activity

2-Fluoro-4-iodo-6-methoxybenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of both fluorine and iodine atoms, suggest it may interact with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C9H8FIO2. The presence of the methoxy group (–OCH3) enhances its lipophilicity, which can influence its biological activity by affecting the compound's ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Interaction : The compound might mimic natural ligands, activating or inhibiting receptors involved in various signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of halogenated benzaldehydes. For instance, compounds with similar structures have shown varying degrees of effectiveness against bacterial strains. The Minimum Inhibitory Concentration (MIC) for structurally related compounds often ranges from 4% to 16% v/v against common pathogens like Escherichia coli and Staphylococcus aureus . Although specific data for this compound is limited, its chemical structure suggests it may exhibit comparable antimicrobial properties.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds are well-documented. For example, derivatives with similar functional groups have demonstrated selective cytotoxicity towards cancer cell lines. A comparative analysis indicates that compounds with iodine substitutions tend to exhibit enhanced cytotoxicity against various cancer cell lines . Further research is required to determine the specific IC50 values for this compound.

Case Studies

- Inhibition Studies : A study on structurally related compounds indicated that halogen substitutions can significantly influence enzyme inhibition profiles. For instance, a compound with a similar framework showed an IC50 value of 206 nM against DYRK1B kinase . This suggests that this compound could also be explored for its kinase inhibition capabilities.

- Structure–Activity Relationship (SAR) : Research on SAR has revealed that the introduction of halogens can enhance biological activity through increased electron-withdrawing effects and altered steric properties. Compounds with fluorine and iodine have been shown to modulate interactions with protein targets effectively .

Data Table: Comparative Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-iodo-6-methoxybenzaldehyde, and how do directing effects influence regioselectivity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. For example:

Methoxy introduction : Start with 2-fluoro-6-methoxybenzaldehyde (if commercially available) or introduce methoxy via nucleophilic substitution using NaOMe on a pre-fluorinated precursor.

Iodination : Use electrophilic iodination (e.g., N-iodosuccinimide with a Lewis acid like FeCl₃). The methoxy group at position 6 directs iodination to the para position (position 4), while the fluorine at position 2 exerts a weaker meta-directing effect.

- Key Considerations : Protect the aldehyde group during iodination to avoid side reactions (e.g., acetal formation). Purify intermediates via column chromatography to ensure regiochemical fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., fluorine coupling in ¹H NMR, distinct aldehyde proton at ~10 ppm).

- 19F NMR : Confirm fluorine presence and electronic environment (δ ~-110 to -120 ppm for aromatic fluorine).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 320.93 for C₈H₅FIO₂).

- IR Spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How can competing directing effects in multi-substituted benzaldehydes lead to synthetic challenges, and what strategies mitigate these issues?

- Methodological Answer : In this compound, the methoxy group (strongly para/ortho-directing) and fluorine (meta-directing) create conflicting regiochemical outcomes. Strategies include:

- Stepwise functionalization : Introduce iodine after methoxy and fluorine are positioned, leveraging steric and electronic effects.

- Protective groups : Temporarily block the aldehyde (e.g., as an acetal) to prevent undesired electrophilic attack.

- Computational modeling : Use DFT calculations to predict dominant directing effects in polysubstituted systems .

Q. How do researchers address discrepancies in reported reaction yields or purity for this compound synthesis?

- Methodological Answer : Variations arise from reaction conditions (temperature, catalyst loading) or purification methods. To resolve contradictions:

- Optimization studies : Systematically vary parameters (e.g., iodination time, solvent polarity) and track yield/purity via HPLC or GC-MS.

- By-product analysis : Identify side products (e.g., di-iodinated isomers) using LC-MS and adjust stoichiometry.

- Inter-laboratory validation : Compare results across independent studies to isolate methodological variables .

Q. What toxicological data gaps exist for halogenated benzaldehydes, and how can structural analogs inform risk assessments?

- Methodological Answer :

- Read-across approaches : Use data from EFSA evaluations of structurally similar compounds (e.g., 2-Hydroxy-4-methoxybenzaldehyde) to infer toxicity profiles.

- In vitro assays : Test for genotoxicity (Ames test) and cytotoxicity (MTT assay) in relevant cell lines.

- Metabolic studies : Investigate aldehyde dehydrogenase interactions to assess bioactivation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.